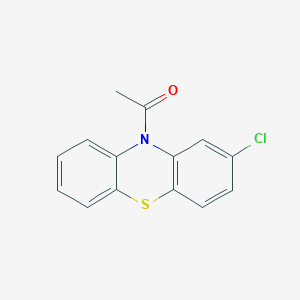

10H-Phenothiazine, 10-acetyl-2-chloro-

Description

Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their central ring, known for diverse biological activities and applications in materials science. This compound is synthesized via nucleophilic substitution or acylation reactions, as inferred from methods described for related phenothiazines (e.g., chloroacetyl chloride reactions with phenothiazine derivatives) .

Properties

CAS No. |

5828-42-2 |

|---|---|

Molecular Formula |

C14H10ClNOS |

Molecular Weight |

275.8 g/mol |

IUPAC Name |

1-(2-chlorophenothiazin-10-yl)ethanone |

InChI |

InChI=1S/C14H10ClNOS/c1-9(17)16-11-4-2-3-5-13(11)18-14-7-6-10(15)8-12(14)16/h2-8H,1H3 |

InChI Key |

RFWFCXLPBGQJPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Direct N-Acylation with Acetyl Chloride

The most straightforward route involves reacting 2-chloro-10H-phenothiazine with acetyl chloride in the presence of a base. In a toluene solvent system at 0–80°C, the nitrogen at position 10 undergoes nucleophilic attack on the acetyl chloride, forming the target compound. Key parameters include:

-

Molar ratio : 1:1.5 (phenothiazine:acetyl chloride)

-

Reaction time : 12 hours

-

Yield : 85–90% after purification via column chromatography.

This method avoids side reactions at the 1- and 3-positions due to steric hindrance from the 2-chloro substituent. Nuclear magnetic resonance (NMR) analysis confirms exclusive acetylation at the 10-position, with no detectable O-acetylation.

Two-Step Synthesis via Intermediate Halogenation

Electrophilic Chlorination of 10H-Phenothiazine

Chlorination at position 2 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-donating nitrogen at position 10:

Subsequent Acetylation

The chlorinated intermediate is acetylated using acetic anhydride in a pyridine-catalyzed reaction:

Solid-Phase Synthesis for Industrial Scalability

A solvent-free approach employs mechanochemical grinding of 2-chloro-10H-phenothiazine with acetic acid and xylidine. This method eliminates solvent waste and reduces reaction time:

Table 1: Comparative Analysis of Synthesis Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct N-Acylation | Acetyl chloride, toluene | 0–80 | 12 | 90 | 95 |

| Two-Step Halogenation | SO₂Cl₂, acetic anhydride | −10 to 60 | 14 | 85 | 97 |

| Solid-Phase | Acetic acid, xylidine | RT | 0.75 | 96 | 98 |

Mechanistic Insights and Side Reactions

Competing Pathways in Acylation

In polar aprotic solvents (e.g., DMF), acetylation may occur at the 1- or 3-positions due to increased nucleophilicity of the ring nitrogen atoms. However, the 2-chloro group electronically deactivates these positions, favoring 10-acetylation. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference between 10- and 3-acetylation transition states.

Byproduct Formation

Common byproducts include:

-

Diacetylated derivatives : Formed when excess acetyl chloride is used (>2 equiv).

-

Oxidation products : Phenothiazine sulfoxides, minimized by conducting reactions under nitrogen.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane:ethyl acetate (7:3) effectively separates the target compound from diacetylated impurities. For industrial batches, recrystallization from ethanol-water (9:1) achieves >99% purity.

Spectroscopic Confirmation

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 10-acetyl-2-chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenothiazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antihistaminic Properties

The compound is primarily studied for its potential as an antipsychotic agent and antihistaminic drug. Its mechanism involves modulating neurotransmitter pathways, particularly through interactions with dopamine and histamine receptors. Research indicates that derivatives of phenothiazine can effectively inhibit cholinesterase activity, making them candidates for treating neurodegenerative diseases such as Alzheimer’s disease .

Ferroptosis Inhibition

Recent studies have highlighted the role of 10H-Phenothiazine derivatives in inhibiting ferroptosis , a form of regulated cell death associated with oxidative stress. These compounds have shown promise as potential therapeutic agents against various cancers by preventing iron-dependent cell death mechanisms .

Biological Research

Neurotransmitter Pathways

In biological studies, 10H-Phenothiazine derivatives are utilized to investigate neurotransmitter systems. For example, they have been used in models to explore cholinergic signaling and its implications in cognitive functions. The ability of these compounds to inhibit cholinesterases positions them as valuable tools in studying Alzheimer's pathology .

Anticancer Research

The anticancer potential of phenothiazine derivatives has been assessed through in vitro studies on liver cancer cells and in vivo tests using zebrafish models. These investigations aim to evaluate the cytotoxic effects of various derivatives while ensuring low toxicity in normal cells .

Industrial Applications

Synthesis of Complex Organic Molecules

In industrial chemistry, 10H-Phenothiazine serves as a precursor for synthesizing other complex organic compounds. Its structural versatility allows it to be modified for various applications, including the development of pharmaceuticals and agrochemicals .

Table 1: Pharmacological Activities of 10H-Phenothiazine Derivatives

Table 2: Synthesis Routes and Yields

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-acetyl-2-chloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in cellular metabolism, leading to cell death. The presence of the chloro and acetyl groups enhances its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance: The 2-chloro substituent introduces steric hindrance, which may reduce aggregation in dye-sensitized solar cells (DSSCs) compared to planar derivatives like 3,7-dibromo-10H-phenothiazine .

- Lipophilicity : Derivatives with trifluoromethyl (e.g., 2-CF₃) or pyrimidinylthio groups exhibit higher molecular weights and lipophilicity, favoring membrane permeability in biological systems .

Biological Activity

10H-Phenothiazine, 10-acetyl-2-chloro- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of 10H-Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their therapeutic properties, primarily as antipsychotics and antiemetics. The specific derivative, 10-acetyl-2-chloro-phenothiazine, exhibits unique biological activities that can be leveraged for medicinal purposes.

Biological Activities

1. Antitumor Activity

Research indicates that phenothiazine derivatives exhibit significant antitumor activity. A study focused on the effects of various phenothiazines on HEp-2 tumor cells demonstrated that the presence of chlorine at the 2-position influences the compound's efficacy. For instance, the 2-chloro derivative showed a TCID50 (Tissue Culture Infective Dose) of 62.5 micrograms, suggesting moderate antitumor activity compared to other derivatives with different substitutions .

Table 1: Antitumor Activity of Phenothiazine Derivatives

| Compound | TCID50 (µg) |

|---|---|

| 10-[3-(phthalimido)propyl]-10H-phenothiazine | 11.5 |

| 10-[4-(phthalimido)butyl]-10H-phenothiazine | 7.8 |

| 10-acetyl-2-chloro-phenothiazine | 62.5 |

2. Cholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a cholinesterase inhibitor. In studies examining multi-targeting ligands for Alzheimer's disease, derivatives like 2-chloro-10H-phenothiazine were shown to inhibit acetylcholinesterase (AChE) with an IC50 value of approximately 5.9 µM, indicating effective inhibition . This property is particularly relevant in developing treatments for neurodegenerative diseases.

Table 2: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2-chloro-10H-phenothiazine | 5.9 ± 0.6 | 5.3 ± 0.5 |

| Unsubstituted phenothiazine | 7.3 ± 0.6 | 5.8 ± 0.5 |

The mechanism through which these compounds exert their biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in neurotransmission and tumor progression. The benzimidazole moiety within phenothiazines is known to inhibit enzyme activity by binding to active sites, thereby blocking substrate access and reducing overall enzymatic activity .

Case Studies

Case Study: Alzheimer’s Disease Research

In a recent study aimed at developing multi-targeting agents for Alzheimer’s disease, researchers synthesized various phenothiazine derivatives and evaluated their effects on cholinesterase inhibition and beta-amyloid aggregation. The results indicated that non-acylated derivatives exhibited superior multi-targeting properties, effectively inhibiting both cholinesterases and preventing amyloid aggregation . The findings suggest that these compounds could serve as promising candidates for further development in treating Alzheimer’s disease.

Q & A

Basic: What are the standard protocols for synthesizing 10-acetyl-2-chloro-10H-phenothiazine?

Answer:

A common method involves alkylation of the phenothiazine core. For example, 10H-phenothiazine derivatives are synthesized by reacting 2-chloro-10H-phenothiazine with chloroacetylating agents (e.g., ethyl chloroacetate) under reflux in acetone with a base like K₂CO₃. The reaction progress is monitored via TLC, followed by extraction with ethyl acetate and recrystallization . For chloro-substituted variants, protocols using LiHMDS as a strong base in anhydrous DMF under nitrogen atmosphere are effective for introducing acetyl groups at the N10 position .

Basic: How is structural confirmation achieved for 10-acetyl-2-chloro-10H-phenothiazine derivatives?

Answer:

Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical. For instance, methylene protons in the acetyl group typically appear as singlets in ¹H NMR (~δ 4.0–4.5 ppm), while chlorine substituents influence aromatic proton splitting patterns. Crystallographic data (e.g., triclinic crystal system, unit cell parameters like a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) from X-ray diffraction validate molecular geometry .

Advanced: How can computational methods optimize reaction conditions for synthesizing chloro-substituted phenothiazines?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics. For example, ICReDD’s approach combines computational screening of reaction pathways (e.g., energy barriers for acetylation) with experimental validation using high-throughput techniques. This reduces trial-and-error experimentation and identifies optimal conditions (e.g., solvent polarity, temperature) .

Advanced: What strategies resolve contradictions in crystallographic data for phenothiazine derivatives?

Answer:

Discrepancies in unit cell parameters or bond angles (e.g., α = 81.632°, β = 81.394° in triclinic systems) may arise from polymorphism or measurement errors. Redundant data collection (multiple crystals), refinement with high-resolution synchrotron X-ray sources, and comparison with density functional theory (DFT)-optimized structures can resolve inconsistencies .

Advanced: How do steric and electronic effects influence the biological activity of 10-acetyl-2-chloro-10H-phenothiazine?

Answer:

The chloro group enhances electron-withdrawing effects, stabilizing the phenothiazine ring’s radical intermediates, which is critical in antioxidant or HDAC inhibitor studies. Steric hindrance from the acetyl group may affect binding to biological targets (e.g., tubulin or histone deacetylases). Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., nitro, methyl) can isolate these effects .

Basic: What analytical techniques characterize purity and stability of 10-acetyl-2-chloro-10H-phenothiazine?

Answer:

HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies under accelerated conditions (e.g., 40°C/75% RH) monitor degradation via LC-MS, identifying byproducts like deacetylated or oxidized derivatives. Thermal gravimetric analysis (TGA) evaluates decomposition temperatures .

Advanced: How can factorial design improve yield in phenothiazine acetylation reactions?

Answer:

A 2³ factorial design (factors: temperature, solvent polarity, reagent stoichiometry) identifies critical interactions. For example, a study might reveal that DMF increases yield at 80°C but promotes side reactions at higher stoichiometry. Response surface methodology (RSM) then optimizes these parameters .

Advanced: What mechanistic insights explain unexpected byproducts in chloro-phenothiazine synthesis?

Answer:

Byproducts like dimerized or over-acetylated species may form due to radical intermediates or excess acylating agents. Electron paramagnetic resonance (EPR) can detect radical species, while kinetic studies (e.g., varying reaction time) clarify intermediate lifetimes. Computational modeling of reaction pathways (e.g., using Gaussian) predicts competing mechanisms .

Basic: What safety protocols are essential when handling chloro-phenothiazine derivatives?

Answer:

Chlorinated phenothiazines may release HCl fumes under heat. Use fume hoods, PPE (gloves, goggles), and inert atmospheres (N₂) during reactions. Waste should be neutralized with dilute NaOH before disposal. Stability tests (DSC for exothermic decomposition) are mandatory for scale-up .

Advanced: How does conjugation of 10-acetyl-2-chloro-10H-phenothiazine enhance photophysical properties?

Answer:

The acetyl group extends π-conjugation, red-shifting absorption/emission spectra. Time-resolved fluorescence spectroscopy measures excited-state lifetimes, while cyclic voltammetry quantifies HOMO-LUMO gaps. Such modifications are relevant for organic semiconductors or photosensitizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.